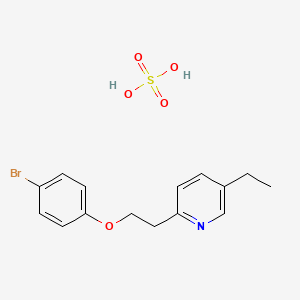![molecular formula C17H16F3N3O B13405938 1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole structure through a methylamino linkage. The unique structural features of this compound make it a subject of interest in medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
The synthesis of 1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a combination of halogenation and nucleophilic substitution reactions.
Indole Synthesis: The indole moiety is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The pyridine and indole units are coupled using a methylamino linker. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Assembly: The final step involves the acetylation of the indole nitrogen to form the ethanone derivative.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins or receptors.
Wirkmechanismus
The mechanism of action of 1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The indole moiety can interact with aromatic amino acids in proteins, facilitating binding to specific sites. The methylamino linker provides flexibility, enabling the compound to adopt conformations that fit into binding pockets.
Vergleich Mit ähnlichen Verbindungen
1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone can be compared with similar compounds such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: This compound lacks the indole moiety and methylamino linker, making it less versatile in terms of biological interactions.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol:
5-Acetyl-2-(trifluoromethyl)pyridine: This compound has a simpler structure and different reactivity profile compared to the indole-containing compound.
The uniqueness of this compound lies in its combination of the trifluoromethyl-pyridine and indole moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H16F3N3O |
|---|---|
Molekulargewicht |
335.32 g/mol |
IUPAC-Name |
1-[7-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C17H16F3N3O/c1-11(24)23-8-7-13-3-2-4-14(16(13)23)21-9-12-5-6-15(22-10-12)17(18,19)20/h2-6,10,21H,7-9H2,1H3 |
InChI-Schlüssel |
KONVJSSRAMZADP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C1C(=CC=C2)NCC3=CN=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
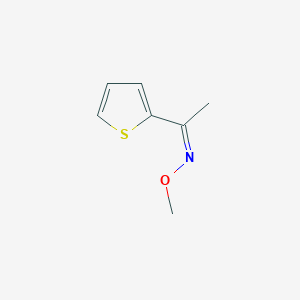
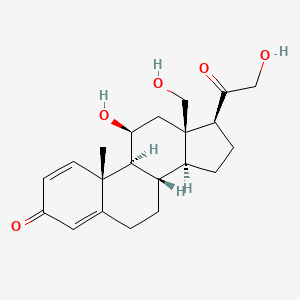
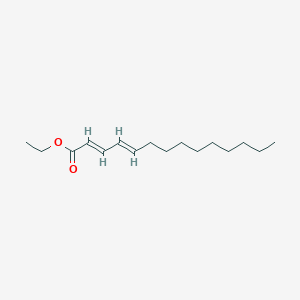
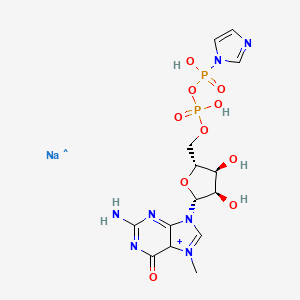
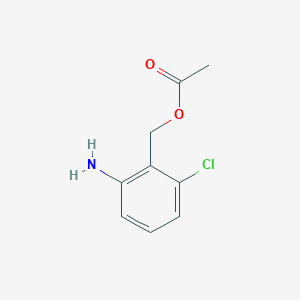
![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)

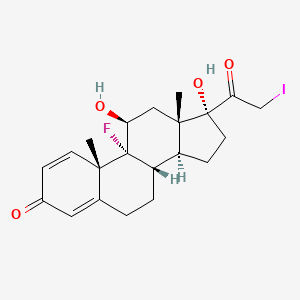
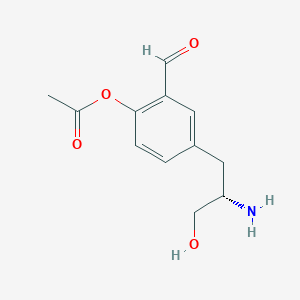

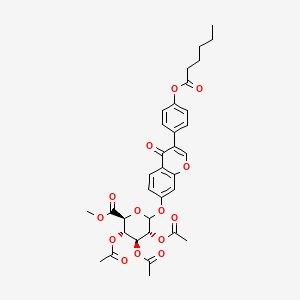
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
